(S)-3-Cbz-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide
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Overview
Description
(S)-3-Cbz-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide is a chiral compound that belongs to the class of oxathiazolidines. This compound is characterized by the presence of a benzyl group and a carbobenzyloxy (Cbz) group attached to the oxathiazolidine ring. The oxathiazolidine ring itself contains sulfur, nitrogen, and oxygen atoms, making it a heterocyclic compound. The compound’s unique structure and chiral nature make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Cbz-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a benzylamine derivative with a sulfonyl chloride in the presence of a base, followed by cyclization to form the oxathiazolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at low temperatures to ensure the formation of the desired chiral product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Cbz-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or Cbz groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted benzyl or Cbz derivatives.
Scientific Research Applications
(S)-3-Cbz-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-3-Cbz-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the oxathiazolidine ring and the Cbz group may contribute to its binding affinity and specificity. Further studies are needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzoxathiin-4(3H)-one 2,2-dioxide: Another oxathiazolidine derivative with similar structural features.
2,1-Benzothiazine 2,2-dioxides: Compounds with a similar sulfur-nitrogen-oxygen ring system.
Dihydro-2H-thiopyran-3(4H)-one 1,1-dioxides: Compounds with a sulfur-containing heterocyclic ring.
Uniqueness
(S)-3-Cbz-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide is unique due to its specific chiral configuration and the presence of both benzyl and Cbz groups. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Biological Activity
(S)-3-Cbz-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide is a chiral compound belonging to the oxathiazolidine class. Its unique structure, characterized by the presence of a carbobenzyloxy (Cbz) group and a benzyl group, makes it a subject of interest in various biological and medicinal research areas. This article aims to provide a comprehensive overview of its biological activity based on diverse sources.
Chemical Structure and Properties
This compound features a heterocyclic ring containing sulfur, nitrogen, and oxygen atoms. The chiral nature of this compound allows it to exhibit specific interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C12H13N1O3S1 |
Molecular Weight | 253.30 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Antimicrobial Properties
Recent studies have highlighted the potential antibacterial activity of this compound against various pathogens. For instance, its structural analogs have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant bacteria.
Case Study: Antibacterial Screening
In a study evaluating the antibacterial properties of similar oxathiazolidine derivatives, compounds were tested against WHO priority pathogens. The results indicated that certain derivatives exhibited minimal toxicity while effectively inhibiting bacterial growth at low concentrations (MIC values ranging from 2 to 32 μg/mL) .
The mechanism through which this compound exerts its biological effects is believed to involve interactions with specific molecular targets. The compound's chiral configuration may enhance its binding affinity to enzymes or receptors involved in bacterial metabolism or cell wall synthesis.
Cytotoxicity and Selectivity
While investigating the cytotoxic effects of similar compounds on human cells, it was observed that they displayed selective toxicity towards bacterial cells over human cells. This selectivity is crucial for developing effective antimicrobial agents with reduced side effects.
Table 2: Biological Activity Summary
Activity Type | Target Organism | MIC (μg/mL) | Reference |
---|---|---|---|
Antibacterial | Staphylococcus aureus MRSA | 2 | |
Antibacterial | Acinetobacter baumannii MDR | 16 | |
Cytotoxicity | Human embryonic kidney cells | Minimal |
Research Applications
This compound has been explored for various applications:
1. Drug Development:
The compound's unique structure makes it a potential candidate for developing new antibiotics targeting resistant strains.
2. Chiral Building Block:
It serves as an essential building block in synthesizing more complex molecules in medicinal chemistry.
3. Pharmaceutical Intermediate:
Its properties allow it to be utilized in synthesizing other bioactive compounds.
Properties
Molecular Formula |
C17H17NO5S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
benzyl (4S)-4-benzyl-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C17H17NO5S/c19-17(22-12-15-9-5-2-6-10-15)18-16(13-23-24(18,20)21)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2/t16-/m0/s1 |
InChI Key |
WKUGEFRCNJWDJK-INIZCTEOSA-N |
Isomeric SMILES |
C1[C@@H](N(S(=O)(=O)O1)C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
C1C(N(S(=O)(=O)O1)C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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